molecular formula C13H14F3NO3 B1384904 Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate CAS No. 1217853-18-3

Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate

Cat. No. B1384904
CAS RN: 1217853-18-3
M. Wt: 289.25 g/mol
InChI Key: XLLHBZJSDJWEIK-WPRPVWTQSA-N
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Description

“Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate” is a synthetic compound that falls under the category of trifluoromethyl ketones . Trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .


Synthesis Analysis

The synthesis of trifluoromethyl ketones involves various methods, including the trifluoromethylation of carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group, which is known to play an important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is often used in the trifluoromethylation of carbon-centered radical intermediates .


Chemical Reactions Analysis

Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl ketones are diverse and make them exceedingly valuable synthetic targets . They are used as synthons in the construction of fluorinated pharmacons .

Scientific Research Applications

Herbicidal Activity

Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate has shown potential in agricultural applications, particularly as a herbicide. Research by Brown (1990) demonstrated that certain diastereomers of this compound exhibit significantly higher herbicidal activity compared to their racemic counterparts, underscoring the importance of stereochemistry in its biological efficacy (Brown, 1990).

Synthesis and Chemical Analysis

In the realm of chemical synthesis, Zhu et al. (2003) explored the use of related compounds in [4 + 2] annulations, a type of chemical reaction that is valuable for constructing complex molecular structures (Zhu, Lan, & Kwon, 2003). Furthermore, Ulaş (2021) conducted a detailed structural and spectroscopic analysis of a similar alkylaminophenol compound, which is crucial for understanding the physical and chemical properties of these molecules (Ulaş, 2021).

Crystal Structure Characterization

In 2015, Mao et al. synthesized a related compound and characterized its crystal structure using NMR, IR, MS spectroscopy, and X-ray crystallography. This research provides valuable insights into the molecular arrangement and interactions within the crystal lattice of these compounds (Mao, Hu, Wang, Du, & Xu, 2015).

Catalysis and Asymmetric Reactions

Inoguchi et al. (1989) prepared analogues of this compound to study their effectiveness in asymmetric hydrogenation reactions, a key process in the production of chiral compounds which are important in pharmaceuticals and other industries (Inoguchi, Morimoto, & Achiwa, 1989).

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds often involves the trifluoromethylation of carbon-centered radical intermediates . This process is a key part of many chemical reactions involving these compounds .

Future Directions

The future directions for the use of trifluoromethyl-containing compounds are promising. They play an increasingly important role in pharmaceuticals, agrochemicals, and materials . Their unique properties make them valuable for various applications, including the synthesis of new drugs and materials .

properties

IUPAC Name

methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c1-19-12(18)10-6-8(7-17-10)20-11-5-3-2-4-9(11)13(14,15)16/h2-5,8,10,17H,6-7H2,1H3/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLHBZJSDJWEIK-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate

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